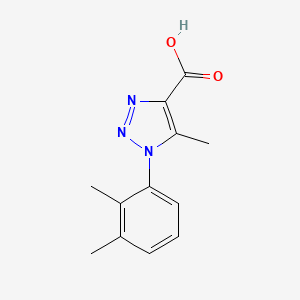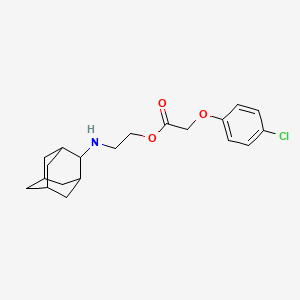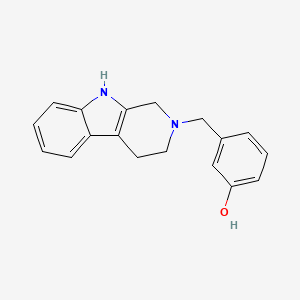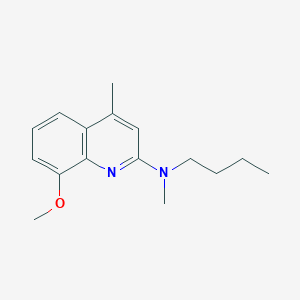![molecular formula C22H25N3O B5218644 3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-1H-indole](/img/structure/B5218644.png)
3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-1H-indole, commonly known as OPB-9195, is a synthetic compound that has gained significant attention due to its potential applications in scientific research. This compound belongs to the indole family and has been synthesized using various methods.
作用机制
The exact mechanism of action of OPB-9195 is not fully understood. However, it is known to bind to the sigma-1 receptor and modulate its activity. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, lipid metabolism, and apoptosis. OPB-9195 has been shown to activate the sigma-1 receptor and modulate its downstream signaling pathways, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
OPB-9195 has been shown to have various biochemical and physiological effects. It has been found to modulate calcium signaling, leading to the regulation of various cellular processes, including neurotransmitter release, gene expression, and apoptosis. OPB-9195 has also been shown to modulate lipid metabolism, leading to the regulation of cellular energy production and membrane fluidity. Additionally, OPB-9195 has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
实验室实验的优点和局限性
OPB-9195 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has a high affinity for the sigma-1 receptor, making it a potential candidate for the study of sigma-1 receptor-mediated processes. However, there are also some limitations to the use of OPB-9195 in lab experiments. It has been found to have poor solubility in water, making it difficult to use in aqueous solutions. Additionally, its effects on other cellular processes and receptors are not fully understood, making it difficult to interpret its effects on cellular function.
未来方向
There are several future directions for the study of OPB-9195. One potential direction is the study of its effects on neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. OPB-9195 has been shown to have neuroprotective effects, making it a potential candidate for the treatment of these diseases. Another potential direction is the study of its effects on cancer. OPB-9195 has been shown to have anti-cancer effects, making it a potential candidate for the treatment of various types of cancer. Additionally, the development of more water-soluble derivatives of OPB-9195 could lead to its increased use in aqueous solutions and in vivo studies.
Conclusion:
In conclusion, OPB-9195 is a synthetic compound that has gained significant attention due to its potential applications in scientific research. It has a high affinity for the sigma-1 receptor and has been shown to modulate various cellular processes, leading to various biochemical and physiological effects. OPB-9195 has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of OPB-9195, including its potential applications in the treatment of neurodegenerative diseases and cancer.
合成方法
OPB-9195 can be synthesized using various methods, including the reaction of indole-3-acetic acid with 4-phenylpiperazine and subsequent reaction with butyryl chloride. Another method involves the reaction of indole-3-acetic acid with 4-phenylpiperazine and butyric anhydride. Both methods result in the formation of OPB-9195 with a yield of around 60-70%.
科学研究应用
OPB-9195 has been extensively studied for its potential applications in scientific research. It has been found to have a high affinity for the sigma-1 receptor, which has been implicated in various physiological and pathological processes, including pain perception, neurodegenerative diseases, and cancer. OPB-9195 has been shown to modulate the activity of the sigma-1 receptor, leading to the activation of various downstream signaling pathways.
属性
IUPAC Name |
4-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c26-22(12-6-7-18-17-23-21-11-5-4-10-20(18)21)25-15-13-24(14-16-25)19-8-2-1-3-9-19/h1-5,8-11,17,23H,6-7,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDXNDDHDNEYHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5218561.png)

![N-(3,4-dimethylphenyl)-2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5218565.png)



![2-(4-hydroxybutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5218615.png)
![2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5218624.png)

![N-[4-(benzyloxy)phenyl]-2,2-diphenylacetamide](/img/structure/B5218631.png)
![N-[(allylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B5218638.png)
![4,4'-[(2-bromophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5218647.png)
![N-(4-iodophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5218651.png)
![2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol](/img/structure/B5218665.png)